

Preliminary Toxicology of 2-Chloro-4-nitrotoluene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-nitrotoluene

Cat. No.: B140621

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preliminary toxicological data for **2-Chloro-4-nitrotoluene** and related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. Data for **2-Chloro-4-nitrotoluene** is limited, and in some cases, information from structurally similar compounds has been included to provide a broader context; this is clearly indicated.

Executive Summary

2-Chloro-4-nitrotoluene is a pale-yellow crystalline solid used as an intermediate in the synthesis of dyes.^[1] Toxicological data indicates that it is harmful by ingestion, dermal contact, and inhalation.^[2] The primary adverse health effect noted is methemoglobinemia.^{[1][2]} While acute toxicity data is available for **2-Chloro-4-nitrotoluene**, specific studies on its genotoxicity and carcinogenicity are lacking in the public domain. This guide provides a summary of the available quantitative toxicity data, outlines general experimental protocols for key toxicological endpoints, and presents information on related chloronitrobenzene and nitrotoluene isomers to infer potential hazards.

Acute Toxicity

2-Chloro-4-nitrotoluene exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Quantitative Acute Toxicity Data

The available median lethal dose (LD50) and median lethal concentration (LC50) values for **2-Chloro-4-nitrotoluene** are summarized in the table below.

Route of Administration	Species	Value	Reference
Oral	Rat	3,020 mg/kg bw	[3]
Dermal	Rat	> 2,000 mg/kg bw	[3]
Inhalation	Rat	> 528 mg/m ³ air (4h)	[2] [3]

Signs of Acute Exposure

Exposure to **2-Chloro-4-nitrotoluene** may lead to headache, weakness, dizziness, nausea, and tachycardia. A significant toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[\[1\]](#)[\[2\]](#)

Genotoxicity

There is a lack of publicly available data on the genotoxicity of **2-Chloro-4-nitrotoluene**. However, studies on structurally related chloronitrobenzene isomers conducted by the National Toxicology Program (NTP) provide insights into the potential mutagenic and clastogenic properties of this class of compounds.

Genotoxicity of Structurally Related Compounds

The table below summarizes the genotoxicity findings for 2-chloronitrobenzene and 4-chloronitrobenzene.

Assay	Test System	Compound	Result	Metabolic Activation (S9)	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	2-Chloronitrobenzene	Positive	Required	[2]
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	4-Chloronitrobenzene	Positive	Required	[2]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) Cells	2-Chloronitrobenzene	Positive	Not specified	[2]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) Cells	4-Chloronitrobenzene	Positive	Not specified	[2]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) Cells	2-Chloronitrobenzene	Positive	Not specified	[2]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) Cells	4-Chloronitrobenzene	Positive	Not specified	[2]

These findings suggest that compounds in the chloronitrobenzene family can be mutagenic and clastogenic, particularly after metabolic activation.

Carcinogenicity

Specific long-term carcinogenicity bioassays for **2-Chloro-4-nitrotoluene** were not identified in the public literature. However, evidence from related compounds suggests that nitroaromatic compounds as a class may pose a carcinogenic risk.

Carcinogenicity of Structurally Related Compounds

- 1-Chloro-4-nitrobenzene: Administration in the feed to mice resulted in the development of vascular tumors (hemangiomas or hemangiosarcomas) in both males and females.
- o-Nitrotoluene: This compound is listed in the 15th Report on Carcinogens by the National Toxicology Program as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **2-Chloro-4-nitrotoluene** are not readily available. The following sections describe generalized protocols for key toxicity assays based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

- Test Animals: Typically, young adult rats of a single strain are used.
- Dosage: The substance is administered in graduated doses to several groups of experimental animals, one dose being used per group.
- Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- Observation Period: Animals are observed for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

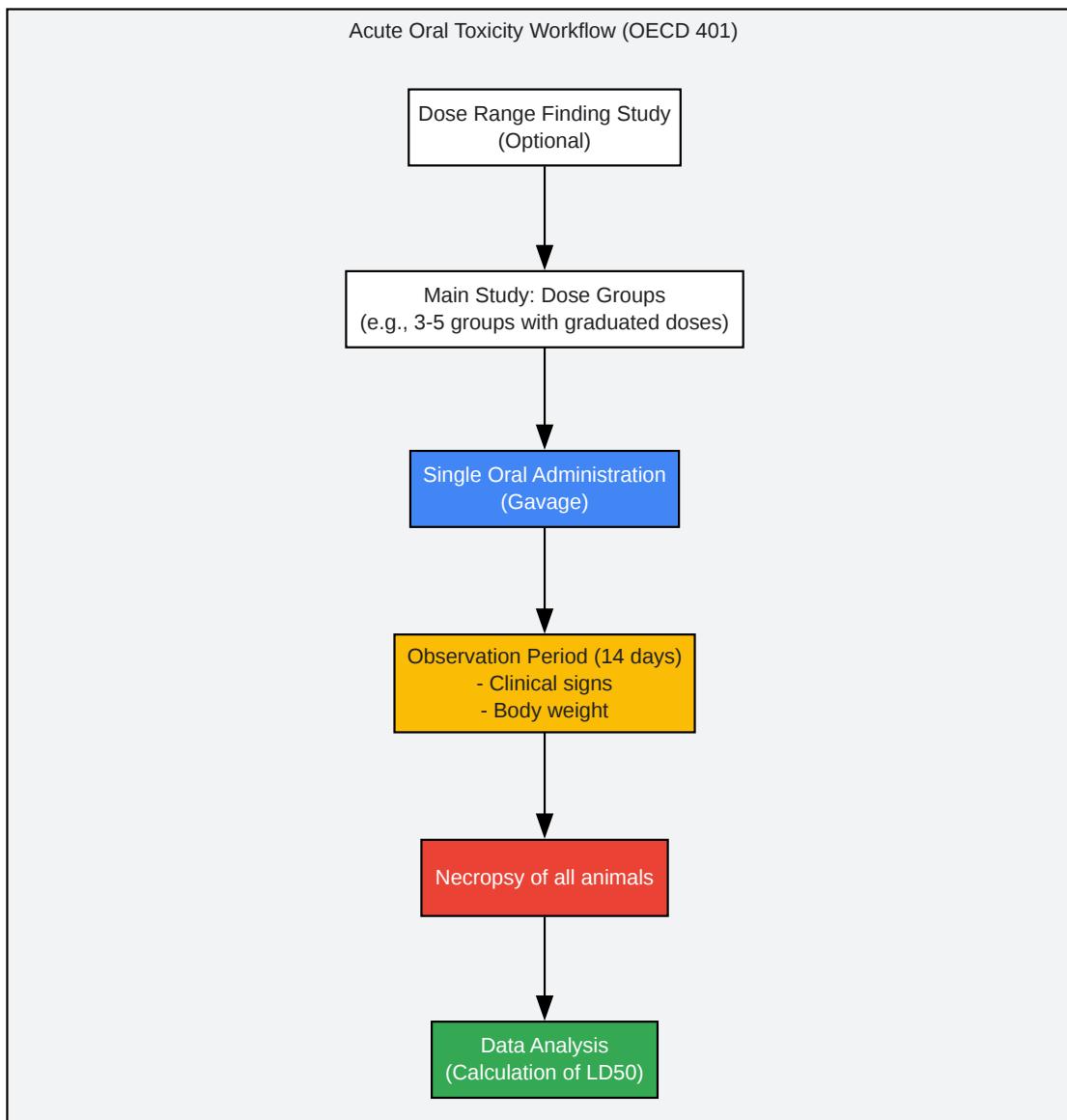
- Endpoint: The LD50 is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50 percent of the animals.

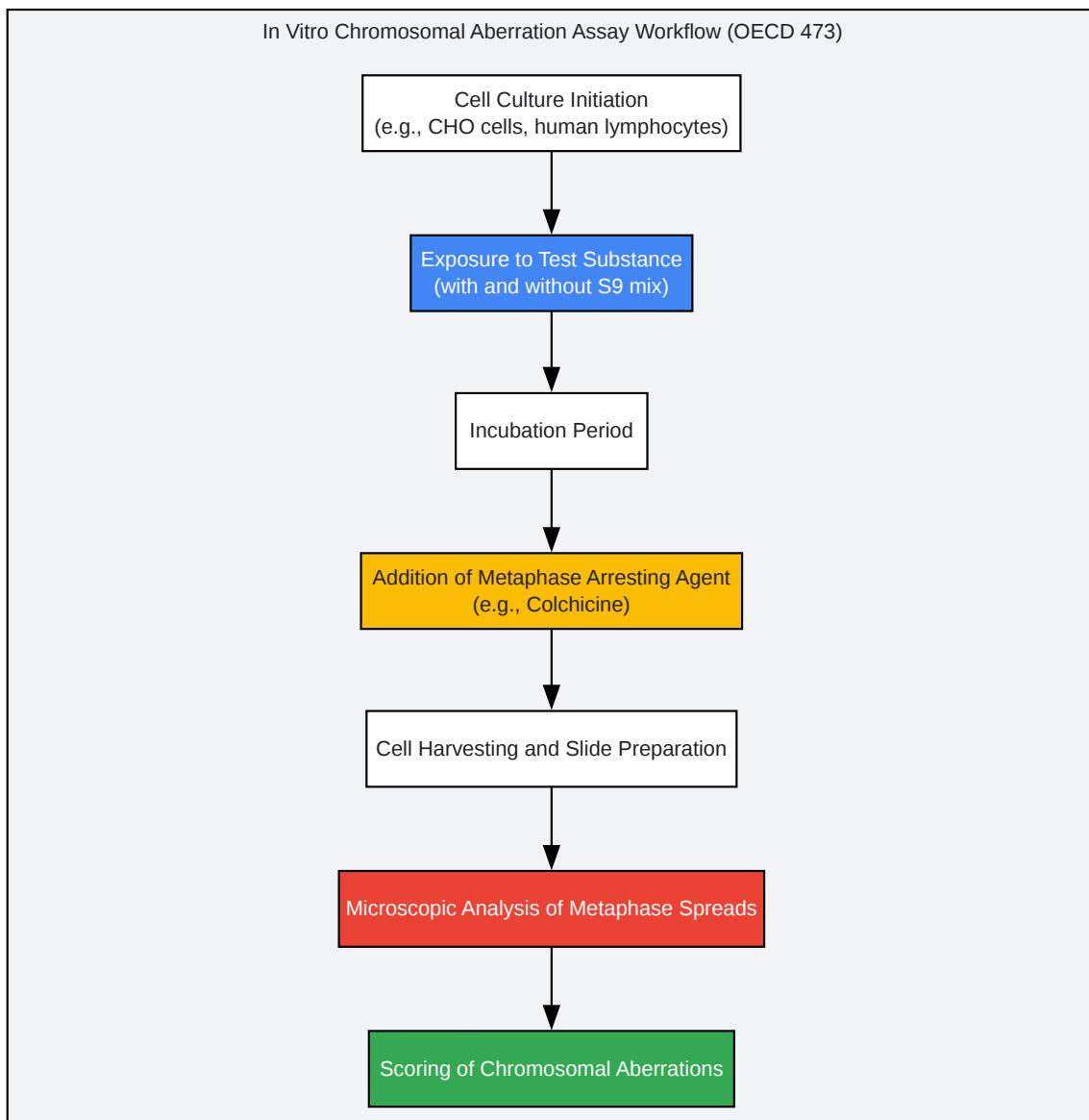
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

- Test System: Several strains of bacteria with mutations in the histidine (*Salmonella*) or tryptophan (*E. coli*) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external source for growth.
- Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The S9 mix is a liver homogenate that mimics mammalian metabolism.
- Principle: The test detects mutations that revert the original mutation, allowing the bacteria to grow on a minimal medium devoid of the specific amino acid.
- Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)


This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.


- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used.
- Exposure: Cell cultures are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).

- Metaphase Arrest: After a suitable treatment period, the cells are treated with a metaphase-arresting substance (e.g., colchicine).
- Analysis: The cells are harvested, stained, and metaphase cells are analyzed microscopically for chromosomal aberrations.
- Endpoint: The percentage of cells with one or more structural chromosomal aberrations is determined. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with chromosomal aberrations.

Visualizations

Experimental Workflows and Concepts

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- To cite this document: BenchChem. [Preliminary Toxicology of 2-Chloro-4-nitrotoluene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140621#preliminary-toxicology-data-for-2-chloro-4-nitrotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com